
(Z)-(1,2-Difluorovinyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-(1,2-Difluorovinyl)trimethylsilane: is a chemical compound with the molecular formula C5H10F2Si and a molecular weight of 136.22 g/mol . It contains a trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom, and a difluorovinyl group, which includes two fluorine atoms bonded to a vinyl group. This compound is characterized by its chemical inertness and large molecular volume, making it useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-(1,2-Difluorovinyl)trimethylsilane typically involves the reaction of trimethylsilyl chloride with a difluorovinyl precursor under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products .
化学反应分析
Types of Reactions:
Substitution Reactions: (Z)-(1,2-Difluorovinyl)trimethylsilane can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Addition Reactions: The difluorovinyl group can participate in addition reactions with various electrophiles and nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Halogens: Used in substitution reactions to replace the trimethylsilyl group.
Organometallic Compounds: Facilitate the formation of new bonds in addition reactions.
Catalysts: Such as palladium or platinum, are often used to enhance the reaction rates and selectivity.
Major Products Formed:
Substituted Silanes: Resulting from substitution reactions.
Fluorinated Alkenes: Formed through addition reactions involving the difluorovinyl group.
科学研究应用
Chemistry:
Protecting Groups: The trimethylsilyl group in (Z)-(1,2-Difluorovinyl)trimethylsilane is used as a protecting group in organic synthesis to temporarily mask reactive sites.
Analytical Chemistry: Its volatility makes it suitable for analysis by gas chromatography and mass spectrometry.
Biology and Medicine:
Drug Development: The compound’s unique structure is explored for the development of new pharmaceuticals, particularly those involving fluorinated compounds.
Industry:
作用机制
The mechanism of action of (Z)-(1,2-Difluorovinyl)trimethylsilane primarily involves its role as a reagent in chemical reactions. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites on a molecule. The difluorovinyl group can participate in various addition and substitution reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.
相似化合物的比较
(E)-(1,2-Difluorovinyl)trimethylsilane: An isomer with a different spatial arrangement of atoms.
(1,2-Difluorovinyl)trimethylsilane: Without the (Z) or (E) designation, representing a mixture of isomers.
Uniqueness:
属性
IUPAC Name |
[(Z)-1,2-difluoroethenyl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2Si/c1-8(2,3)5(7)4-6/h4H,1-3H3/b5-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBSOTGZVNQANI-PLNGDYQASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(=CF)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)/C(=C\F)/F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[2-(4-Methylpiperazine-1-carbonyl)oxyethoxy]ethyl 4-methylpiperazine-1-carboxylate](/img/structure/B2878395.png)


![3-(3-fluorobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2878403.png)
![N-(3-chloro-2-methylphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2878404.png)
![N'-[4-cyano-3-(4-fluoro-3-methylanilino)-1H-pyrazol-5-yl]-N,N-dimethyliminoformamide](/img/structure/B2878405.png)







![2-[(4-chlorophenyl)sulfanyl]-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2878418.png)
